molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Numéro de catalogue B1669362
Numéro CAS: 1009820-21-6
Poids moléculaire: 349.8 g/mol
Clé InChI: MUOKSQABCJCOPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Silmitasertib, also known as CX-4945, is an orally administered, highly specific, ATP-competitive inhibitor of casein kinase 2 (CK2) and is under clinical investigation as a treatment for malignancies .


Synthesis Analysis

Silmitasertib is a casein kinase 2 inhibitor that induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells . It has been shown that ACC is a potential substrate for CK2, and its inhibition can suppress ACC phosphorylation in vitro .


Molecular Structure Analysis

Based on the structure-assisted drug designing approach, Silmitasertib was found to be a potent inhibitor of TGF-β1 . The chemical structure of Silmitasertib is also described in the literature .


Chemical Reactions Analysis

Silmitasertib has been shown to interact with the ATP-binding site of CK2 subunit alpha, leading to inhibition of several downstream signaling pathways, including PI3K/Akt . It also induces massive lipid droplet accumulation and non-apoptotic cell death in head and neck cancer cells .


Physical And Chemical Properties Analysis

Silmitasertib has a molecular weight of 349.8 g/mol and a molecular formula of C19H12ClN3O2 . It is an orally bioavailable small-molecule inhibitor of the enzyme casein kinase 2 (CK2), with potential antineoplastic, anti-viral, and immunomodulatory activities .

Applications De Recherche Scientifique

Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)

Silmitasertib has been studied for its potential application in the treatment of Pancreatic Ductal Adenocarcinoma (PDAC). In one study, ten PDAC cell lines were exposed to increasing concentrations of Silmitasertib and another drug, Dinaciclib . The study found that Silmitasertib demonstrated limited cell line specific effects in cell death induction .

Inhibition of CK2 Protein Kinase

Silmitasertib works by inhibiting CK2 protein kinase, which is implicated in the regulation of several signaling pathways that are important for innate immune responses . This makes it a potential therapeutic option for conditions where these pathways play a significant role.

Treatment of Community-Acquired Pneumonia (CAP)

Silmitasertib has received US FDA IND approval for a Phase II study to treat patients with community-acquired pneumonia (CAP) caused by viral infection . The trial aims to investigate whether early intervention of Silmitasertib restrains the progression of CAP by inhibiting the elevated cytokine release associated with SARS-CoV-2 and Influenza viruses .

Modulation of Inflammatory Pathways

CK2, the protein kinase inhibited by Silmitasertib, modulates inflammatory pathways, including NF-κB, PI3K–Akt–mTOR, and JAK–STAT . Inhibition of CK2 by Silmitasertib diminishes the secretion of IL-6 and MCP-1 .

Reduction of Cytokine Secretion

Silmitasertib treatment also reduces the expression of TNF-α and CCL4 in NiSO4-stimulated MoDCs . This suggests that Silmitasertib could be used to manage conditions characterized by overactive immune responses.

Treatment of Various Viral Infections

Silmitasertib is being studied as a therapeutic strategy that is not restricted to only a specific viral infection, but applicable to various viruses . This is based on its ability to inhibit CK2 protein kinase, which plays a crucial role in the body’s immune response to viral infections .

Safety And Hazards

Silmitasertib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Silmitasertib has shown promise in preclinical and clinical studies for the treatment of various cancers. It has been suggested that this molecule can be validated and implemented for the treatment of oral submucous fibrosis . Additionally, it has been suggested that Silmitasertib could be used in the future for the treatment of colorectal cancer patients and probably other CK2-dependent cancers .

Propriétés

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silmitasertib

CAS RN

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib

Q & A

Q1: What is the primary target of Silmitasertib and how does it exert its effects?

A1: Silmitasertib is a potent and selective inhibitor of Casein Kinase 2 (CK2). [, , , , , , , ] It binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. [, , , ] This inhibition disrupts multiple signaling pathways involved in cell growth, proliferation, survival, and metabolism. [, , , , , , , ]

Q2: What are the key downstream signaling pathways affected by Silmitasertib treatment?

A2: Silmitasertib's inhibition of CK2 affects several crucial signaling pathways, including PI3K-AKT-mTOR, JAK-STAT, NFκB, Wnt, and DNA repair pathways. [, , , , ] The specific effects on each pathway depend on the cell type and context.

Q3: Can you provide examples of how Silmitasertib's downstream effects impact cancer cells?

A3: In various cancer models, Silmitasertib has been shown to:

  • Induce apoptosis through the activation of caspase-9/3 and upregulation of death receptor 4 (DR4). []
  • Trigger autophagy-mediated cell death by dephosphorylating acetyl-CoA carboxylase (ACC). []
  • Promote degradation of β-catenin, disrupting Wnt signaling and impairing tumor cell survival. []
  • Impair lysosomal utilization, leading to cell death, particularly in KRAS mutant cancer cells. [, ]
  • Downregulate the expression of stemness markers and cancer stem cell surface antigens, suggesting an impact on cancer stem cell survival and self-renewal. []

Q4: Besides cancer, are there other diseases where Silmitasertib's mechanism of action shows therapeutic potential?

A4: Yes, Silmitasertib's ability to inhibit CK2 has also shown promise in preclinical models of:

  • Oral Submucous Fibrosis: Potentially by inhibiting Transforming Growth Factor Beta 1 (TGF-β1). []
  • White Matter Stroke: By preserving oligodendrocytes, axons, and axonal mitochondria, leading to improved functional recovery. []
  • COVID-19: Potentially by interfering with viral protein synthesis and egress. [, , ]

Q5: What is the molecular formula and weight of Silmitasertib?

A5: The molecular formula of Silmitasertib is C19H13ClN2O2, and its molecular weight is 336.77 g/mol. []

Q6: Is there any spectroscopic data available for Silmitasertib?

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, various analytical techniques are used to characterize and quantify Silmitasertib, including LC-MS/MS. []

Q7: How do structural modifications of the Silmitasertib scaffold affect its activity and selectivity?

A7: Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to Silmitasertib, revealed that modifications like macrocyclization can influence CK2 inhibitory potency and selectivity. [] The presence of a polar carboxylic acid moiety, common to many CK2 inhibitors, was crucial for potency but might impact cellular activity. [] Further research explored 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine derivatives, identifying compounds with improved CK2 inhibitory activity and selectivity compared to Silmitasertib. []

Q8: What evidence supports Silmitasertib's efficacy in preclinical cancer models?

A8:

  • Cholangiocarcinoma: Silmitasertib demonstrated synergistic effects with gemcitabine and cisplatin in preclinical models and Phase Ib/II clinical trials for cholangiocarcinoma, improving progression-free survival. [, , , , ]
  • Acute Myeloid Leukemia: Silmitasertib showed potent anti-leukemia effects in HOX-driven AML models by downregulating HOX/MEIS expression. []
  • Malignant Peripheral Nerve Sheath Tumors (MPNSTs): Silmitasertib reduced MPNST cell viability and slowed tumor growth in vivo, partly through destabilization of β-catenin. []

Q9: Has Silmitasertib shown efficacy in any in vivo models beyond cancer?

A9: Yes, Silmitasertib demonstrated efficacy in a mouse xenograft model of human B-cell acute lymphoblastic leukemia, particularly when combined with an acid ceramidase inhibitor. [] Additionally, in a mouse model of white matter stroke, Silmitasertib improved functional recovery and protected against white matter ischemic injury. []

Q10: Are there any clinical trials exploring Silmitasertib's therapeutic potential?

A10: Yes, Silmitasertib has been investigated in clinical trials for various cancers, including cholangiocarcinoma, medulloblastoma, and biliary tract cancer. [, , ] It has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for some of these indications. [] Results from a Phase Ib/II study for cholangiocarcinoma showed promising efficacy. [, , ] Clinical trials are also underway to evaluate its potential in treating COVID-19. []

Q11: Are there any known mechanisms of resistance to Silmitasertib?

A11: While specific resistance mechanisms to Silmitasertib are not extensively discussed in the provided research, some studies hint at potential adaptive responses. For example, in B-cell acute lymphoblastic leukemia cells, Silmitasertib treatment increased the expression of both ceramide synthase 1 (CERS1) and acid ceramidase (AC). [] While increased CERS1 could promote cell death, the upregulation of AC might counteract this effect by breaking down ceramide. [] This highlights the potential for cancer cells to adapt to CK2 inhibition and the need for combinatorial treatment strategies.

Q12: What are the implications of Silmitasertib's interaction with other kinases?

A13: While Silmitasertib is a highly selective CK2 inhibitor, it has shown affinity towards other kinases, including DYRK1A and GSK3β. [, ] This off-target activity could present both opportunities and challenges, potentially influencing its efficacy and safety profile. [, ]

Q13: How does Silmitasertib's pharmacokinetic profile impact its potential therapeutic applications?

A14: Understanding Silmitasertib's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use. [, , , , , ] For instance, developing strategies to improve its bioavailability or target its delivery to specific tissues could enhance its efficacy and minimize potential side effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.